4-Methyl-1,5-naphthyridine physicochemical properties and characterization
4-Methyl-1,5-naphthyridine physicochemical properties and characterization
An In-Depth Technical Guide to 4-Methyl-1,5-naphthyridine: Physicochemical Properties and Characterization
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a bioisostere of quinoline and naphthalene, its derivatives exhibit a wide array of biological activities and have found applications in organic light-emitting diodes (OLEDs).[1][2][3] The strategic placement of nitrogen atoms within the fused ring system allows for fine-tuning of electronic properties, solubility, and metabolic stability, making it a versatile building block for drug discovery and the development of functional materials.[1][4]
This technical guide provides a comprehensive overview of 4-Methyl-1,5-naphthyridine, a key derivative. We will delve into its core physicochemical properties, provide predicted and analogous spectroscopic data for its characterization, and outline established methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.
Molecular Structure and Core Properties
The foundational step in understanding any chemical entity is the precise definition of its structure and fundamental properties.
Chemical Structure
4-Methyl-1,5-naphthyridine consists of a pyridine ring fused to another pyridine ring, with a methyl group substituted at the 4-position. The nitrogen atoms are located at positions 1 and 5.
Caption: Molecular structure of 4-Methyl-1,5-naphthyridine.
Key Identifiers
A summary of the core identifiers for 4-Methyl-1,5-naphthyridine is presented below.
| Property | Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol |
| SMILES | Cc1ccnc2ncccc12 |
| InChI | InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3[5] |
| CAS Number | Data not available for this specific isomer. The parent, 1,5-Naphthyridine, is CAS 254-79-5.[6] |
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various environments, which is critical for designing experiments, developing formulations, and predicting its biological fate.
Physical State and Appearance
Based on analogous compounds like 2-methyl-1,5-naphthyridine, this compound is expected to be a solid at room temperature, likely appearing as a pale yellow to brownish crystalline powder.[5]
Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good | The nitrogen atoms can hydrogen bond with the solvent's hydroxyl groups. |
| Polar Aprotic | DMSO, DMF | Good | Strong dipole-dipole interactions facilitate dissolution. |
| Intermediate Polarity | Dichloromethane, Chloroform | Moderate | A balance of polar and nonpolar characteristics allows for some interaction.[7] |
| Nonpolar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant dissolution in nonpolar media.[7] |
Thermal Properties
The specific melting point for 4-Methyl-1,5-naphthyridine is not reported in the surveyed literature. However, data from related structures provide a reasonable estimation range. The parent 1,5-naphthyridine melts at 69-75°C[6], while more complex derivatives like 2-(4-methylnaphthalen-1-yl)-1,5-naphthyridine have a much higher melting point of 195–197 °C.[8] It is plausible that the melting point of 4-Methyl-1,5-naphthyridine lies between these values.
Acidity/Basicity (pKa)
The basicity of the naphthyridine core is a key chemical parameter. The pKa of the conjugate acid of the parent 1,5-naphthyridine is 2.91.[9][10] The methyl group at the 4-position is a weak electron-donating group, which slightly increases the electron density on the ring system. This effect is expected to make the nitrogen atoms slightly more basic. Therefore, the pKa of 4-Methyl-1,5-naphthyridine is predicted to be slightly higher than 2.91. Understanding pKa is crucial as it governs the protonation state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.[11]
Synthesis and Purification
The construction of the 1,5-naphthyridine core is well-established in organic synthesis, with several classical methods being applicable.
Synthetic Strategy: The Skraup Reaction
A robust and frequently employed method for synthesizing the 1,5-naphthyridine skeleton is the Skraup reaction.[1][2] This reaction typically involves the cyclization of a 3-aminopyridine derivative with glycerol, often in the presence of an acid catalyst and an oxidizing agent.[2] Its reliability and use of readily available starting materials make it an excellent choice for producing 4-Methyl-1,5-naphthyridine. For instance, derivatives like 2-methyl-1,5-naphthyridine have been prepared via a Skraup reaction.[12]
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established Skraup synthesis modifications.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-amino-4-methylpyridine (1.0 eq) with glycerol (3.0 eq).
-
Acidic Medium: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.
-
Oxidizing Agent: Add a suitable oxidizing agent, such as sodium m-nitrobenzenesulfonate, to the reaction mixture.[2]
-
Reaction: Heat the mixture to approximately 130-140 °C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as chloroform or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification Methodology
The crude product obtained from the synthesis is typically purified using standard laboratory techniques.
-
Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation requires a suite of analytical techniques. While experimental spectra for 4-Methyl-1,5-naphthyridine are not widely published, accurate predictions can be made based on extensive data from closely related analogs.[8][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are predicted relative to TMS.
Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) H2 ~8.9 Doublet (d) J ≈ 4.5 Hz H3 ~7.5 Doublet (d) J ≈ 8.5 Hz Methyl (CH₃) ~2.5 Singlet (s) - H6 ~9.0 Doublet of Doublets (dd) J ≈ 4.2, 1.7 Hz H7 ~7.6 Doublet of Doublets (dd) J ≈ 8.5, 4.2 Hz | H8 | ~8.3 | Doublet of Doublets (dd) | J ≈ 8.5, 1.7 Hz |
Causality: The protons on the pyridine rings are deshielded and appear in the aromatic region (7.5-9.0 ppm). The specific couplings between adjacent protons are characteristic of the 1,5-naphthyridine ring system.[12] The methyl protons are in a shielded environment and appear as a sharp singlet around 2.5 ppm.[12]
-
¹³C NMR: The carbon spectrum will show nine distinct signals.
Carbon Assignment Predicted δ (ppm) Methyl (CH₃) ~21 Aromatic CH 121 - 137 | Quaternary C | 145 - 155 |
Causality: The methyl carbon is the most shielded, appearing upfield. The aromatic carbons resonate in the typical range of 120-155 ppm, with carbons adjacent to nitrogen atoms being the most deshielded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion: The high-resolution mass spectrum should show the molecular ion (M⁺) peak corresponding to the exact mass of C₉H₈N₂.
-
Fragmentation: Common fragmentation pathways for such aromatic heterocycles include the loss of a hydrogen radical (M-1), the loss of a methyl radical (M-15), and the cleavage of the rings, often involving the loss of HCN (M-27).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3050-3150 | Aromatic C-H Stretch |
| 2950-3000 | Aliphatic C-H Stretch (methyl) |
| 1580-1620 | C=C and C=N Aromatic Ring Stretching |
| 1400-1500 | C=C and C=N Aromatic Ring Stretching |
| 750-900 | C-H Out-of-plane Bending |
Causality: The spectrum will be dominated by absorptions from the aromatic system and the methyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule's overall structure. The spectrum is expected to share features with that of 4-methylpyridine.[13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted 1,5-naphthyridines typically exhibit strong absorption bands in the UV region.
-
Expected λmax: Based on data for similar 4,8-substituted 1,5-naphthyridines, strong π → π* transitions are expected, with absorption maxima (λmax) likely in the range of 290–320 nm.[4][14]
X-ray Crystallography
Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide definitive proof of structure and detailed information about its solid-state conformation.
-
Solid-State Conformation: Based on crystal structures of related compounds, such as 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine, the fused 1,5-naphthyridine ring system is expected to be nearly planar.[15]
Experimental Workflow Visualization
A logical workflow is essential for the efficient and accurate synthesis and characterization of a target compound. This process ensures that each step validates the next, culminating in a well-characterized final product.
Caption: General workflow for the synthesis and characterization of 4-Methyl-1,5-naphthyridine.
Conclusion
4-Methyl-1,5-naphthyridine is a valuable heterocyclic building block with physicochemical properties that make it an attractive starting point for further chemical exploration. Its synthesis is achievable through well-established methods like the Skraup reaction. While direct experimental data for this specific isomer is sparse in the literature, a robust characterization profile can be confidently predicted through the analysis of analogous compounds. This guide provides the foundational knowledge and technical insights necessary for researchers to synthesize, purify, and characterize 4-Methyl-1,5-naphthyridine, enabling its use in the development of novel therapeutics and advanced materials.
References
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